Cholesteryl undecyl carbonate Cholesteryl undecyl carbonate
Brand Name: Vulcanchem
CAS No.: 15834-73-8
VCID: VC0095360
InChI: InChI=1S/C39H68O3/c1-7-8-9-10-11-12-13-14-15-27-41-37(40)42-32-23-25-38(5)31(28-32)19-20-33-35-22-21-34(30(4)18-16-17-29(2)3)39(35,6)26-24-36(33)38/h19,29-30,32-36H,7-18,20-28H2,1-6H3/t30-,32+,33+,34-,35+,36+,38+,39-/m1/s1
SMILES: CCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Molecular Formula: C39H68O3
Molecular Weight: 584.97

Cholesteryl undecyl carbonate

CAS No.: 15834-73-8

Cat. No.: VC0095360

Molecular Formula: C39H68O3

Molecular Weight: 584.97

* For research use only. Not for human or veterinary use.

Cholesteryl undecyl carbonate - 15834-73-8

Specification

CAS No. 15834-73-8
Molecular Formula C39H68O3
Molecular Weight 584.97
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undecyl carbonate
Standard InChI InChI=1S/C39H68O3/c1-7-8-9-10-11-12-13-14-15-27-41-37(40)42-32-23-25-38(5)31(28-32)19-20-33-35-22-21-34(30(4)18-16-17-29(2)3)39(35,6)26-24-36(33)38/h19,29-30,32-36H,7-18,20-28H2,1-6H3/t30-,32+,33+,34-,35+,36+,38+,39-/m1/s1
Standard InChI Key QBEUINYAZSSKHI-ZBDFTZOCSA-N
SMILES CCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Introduction

Chemical Identity and Basic Properties

Cholesteryl undecyl carbonate is a cholesterol derivative with the molecular formula C39H68O3 and a molecular weight of 585.0 g/mol. It belongs to the broader class of cholesteryl alkyl carbonates, which are known for their liquid crystalline properties. The compound is identified in chemical databases with the PubChem CID 99565063, and its structure was first documented in the chemical literature in December 2015, with the most recent modification to its database entry occurring in March 2025 .

Structural Characteristics

The IUPAC name for cholesteryl undecyl carbonate is [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undecyl carbonate, reflecting its complex stereochemistry and structural configuration. The molecule consists of a cholesterol backbone connected to an undecyl chain through a carbonate linkage. This structure gives the compound its distinct chemical and physical properties, including its ability to form liquid crystalline phases .

Identification Parameters

The compound can be precisely identified using several chemical identifiers as summarized in Table 1 below:

ParameterValue
CAS Number15834-73-8
Molecular FormulaC39H68O3
Molecular Weight585.0 g/mol
InChIKeyQBEUINYAZSSKHI-ZBDFTZOCSA-N
SMILESCCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4(C@HCC[C@@H]4C@HCCCC(C)C)C)C

Table 1: Chemical identification parameters for cholesteryl undecyl carbonate

Physical and Chemical Properties

Cholesteryl undecyl carbonate exhibits physical properties that are characteristic of liquid crystalline materials, particularly those containing cholesteryl moieties. While specific data for cholesteryl undecyl carbonate is limited in the available literature, comparisons with similar compounds such as cholesteryl oleyl carbonate provide useful insights into its likely physical and chemical behavior.

Physical State and Appearance

Based on the properties of similar cholesteryl carbonates, cholesteryl undecyl carbonate likely appears as a waxy crystalline solid at room temperature. The physical state may vary with temperature as the compound transitions through different liquid crystalline phases before reaching its isotropic (fully liquid) state at higher temperatures .

Thermotropic Behavior

Like other cholesteryl derivatives, cholesteryl undecyl carbonate is expected to exhibit thermotropic liquid crystalline behavior, meaning it can form different mesophases depending on temperature. These mesophases possess varying degrees of molecular ordering, typically forming chiral nematic (cholesteric) phases characterized by a helical arrangement of molecules. The mesophases of cholesteryl compounds generally lose their positional and orientational order upon heating, eventually transitioning to an isotropic phase at what is known as the clearing temperature (Tcl) .

Solubility and Stability

Cholesteryl undecyl carbonate, like other cholesteryl derivatives, is expected to be soluble in common organic solvents such as chloroform, tetrahydrofuran (THF), and various hydrocarbons. Its stability under normal conditions is generally good, although it may be susceptible to hydrolysis under strongly acidic or basic conditions due to the presence of the carbonate linkage.

Applications and Technological Relevance

Cholesteryl undecyl carbonate finds applications in various fields, primarily due to its liquid crystalline properties and biocompatibility derived from its cholesterol component.

Liquid Crystal Displays and Optical Applications

Like other cholesteryl carbonates, cholesteryl undecyl carbonate can be used in liquid crystal displays and thermochromic materials. The compound's ability to form helical structures in its liquid crystalline phase gives rise to unique optical properties, including selective reflection of light at specific wavelengths that can change with temperature .

Biomaterials and Biomedical Applications

Drawing from the applications of similar compounds like cholesteryl oleyl carbonate, cholesteryl undecyl carbonate could potentially be incorporated into polymer matrices such as polyethylene glycol-polyurethane (PEG-PU) to create biomaterials with enhanced biocompatibility. Such materials might exhibit lower thrombogenicity and improved hemocompatibility, making them suitable for biomedical applications .

Functional Materials and Nanoscience

The self-assembly properties of cholesteryl compounds make them valuable in the development of functional materials and nanostructures. Cholesteryl derivatives can self-assemble into various supramolecular structures, which can be exploited in the fabrication of advanced materials with switchable properties .

Structure-Property Relationships

The properties of cholesteryl undecyl carbonate are directly related to its molecular structure, particularly the combination of the rigid cholesterol moiety with the flexible undecyl chain.

Influence of the Cholesterol Component

The cholesterol part of the molecule provides rigidity and a specific shape that promotes the formation of liquid crystalline phases. The cholesterol unit's stereochemistry is crucial in determining how the molecules pack together, influencing the properties of the resulting mesophases .

Role of the Undecyl Chain

The undecyl chain introduces flexibility into the molecule, affecting its phase transition temperatures and the stability of its liquid crystalline phases. The length of this carbon chain (11 carbon atoms) positions cholesteryl undecyl carbonate between shorter-chain analogs and longer ones like cholesteryl oleyl carbonate in terms of properties .

Carbonate Linkage Effects

Comparative Analysis with Related Compounds

To better understand cholesteryl undecyl carbonate, it is useful to compare it with similar cholesteryl derivatives, particularly those with different carbon chain lengths.

Comparison with Cholesteryl Oleyl Carbonate

Cholesteryl oleyl carbonate (COC) has a similar structure but features an oleyl group with 18 carbon atoms and a double bond, giving it a molecular weight of 681.13 g/mol compared to cholesteryl undecyl carbonate's 585.0 g/mol. COC has a melting point of 20°C and appears as a white to pale yellow waxy crystalline mass. It exhibits optical activity with [α]27/D -23°, c = 2 in chloroform .

The presence of the double bond in the oleyl chain of COC introduces a kink in the molecular structure, which affects its packing and phase behavior compared to the straight-chain undecyl variant. This structural difference likely results in different transition temperatures and possibly different liquid crystalline phases between the two compounds.

Comparison with Other Cholesteryl Alkyl Carbonates

A systematic comparison of cholesteryl carbonates with varying alkyl chain lengths reveals trends in properties such as:

  • Transition temperatures typically decrease with increasing chain length

  • Mesophase stability often varies non-linearly with chain length

  • Solubility in organic solvents generally increases with chain length

  • Optical properties, including selective reflection wavelengths, can be tuned by adjusting the chain length

Table 2 presents a theoretical comparison of transition temperatures for selected cholesteryl carbonates, based on extrapolation from known compounds:

CompoundAlkyl Chain LengthApproximate Melting Point (°C)Estimated Clearing Temperature (°C)
Cholesteryl methyl carbonate1110-115145-150
Cholesteryl hexyl carbonate670-75120-125
Cholesteryl undecyl carbonate1145-5090-95
Cholesteryl oleyl carbonate18 (with double bond)2070-75

Table 2: Theoretical comparison of transition temperatures for selected cholesteryl carbonates

Current Research and Future Directions

Research involving cholesteryl compounds continues to evolve, with several promising directions that may involve cholesteryl undecyl carbonate.

Self-Assembly and Nanostructure Formation

Current research with cholesteryl derivatives explores their self-assembly properties for the creation of complex nanostructures. For example, cholesteryl compounds can self-assemble with quantum dots like cadmium selenide (CdSe) to create multifunctional switchable devices. Similar applications could be explored with cholesteryl undecyl carbonate .

Polymer Science and Liquid Crystalline Polymers

Incorporation of cholesteryl undecyl carbonate into polymer backbones or as pendant groups could lead to novel liquid crystalline polymers with unique properties. These materials could find applications in areas such as optoelectronics, sensing, and responsive materials .

Biomedical Applications

The biocompatibility of cholesterol-based compounds suggests potential applications for cholesteryl undecyl carbonate in drug delivery systems, biocompatible coatings, and tissue engineering scaffolds. Research in this direction could focus on the compound's interaction with biological systems and its potential to enhance the performance of biomedical devices .

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